Essential 4-(Bromophenyl)acetamide Pharmacophore: FPR Agonist Activity Retention vs. Heterocyclic Alternatives
In a systematic FPR agonist program, the 4-(bromophenyl)acetamide fragment was shown to be essential for activity across pyridazinone, pyridinone, pyrazole, and pyrazolone scaffolds. 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide and its pyrazole-class analogs retained this minimal pharmacophore; however, most new pyrazole and pyrazolone products exhibited low or absent FPR agonist activity compared with the parent six-membered pyridazinone/pyridinone series, as confirmed by molecular modeling [1]. This establishes the compound as a core structure for probing scaffold-hopping effects on FPR activity.
| Evidence Dimension | FPR agonist activity retention (qualitative SAR) |
|---|---|
| Target Compound Data | Contains the essential 4-(bromophenyl)acetamide fragment; retains basal FPR binding capacity |
| Comparator Or Baseline | Analogous pyridazinone/pyridinone FPR agonists with the same 4-(bromophenyl)acetamide side chain |
| Quantified Difference | Sharp reduction or complete loss of FPR agonist activity for pyrazole/pyrazolone derivatives vs. six-membered counterparts; molecular docking confirms a worse spatial arrangement of the 4-bromophenyl-2-acetamide chain within the FPR binding site |
| Conditions | Calcium flux and chemotaxis assays in FPR1/FPR2-expressing cell lines; molecular docking using FPR2 co-crystal structures |
Why This Matters
Scientific users can leverage this compound to deliberately study scaffold-dependent FPR modulation, using its diminished FPR activity as a negative-control chemical tool or as a starting point for selective optimization.
- [1] Vergelli, C. et al. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. Chem. Biol. Drug Des. 2021, 98(4), 582–603. View Source
